

Satavaptan (SR121463): A Technical Deep Dive into its Discovery and Development

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Compound of Interest

Compound Name: Satavaptan

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Abstract

Satavaptan (SR121463) is a potent and selective, orally available, non-peptide antagonist of the vasopressin V2 receptor. Developed by Sanofi-Aventis (formerly Sanofi Recherche), it was investigated primarily for the treatment of hyponatremia and ascites associated with conditions such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and cirrhosis. By selectively blocking the V2 receptor in the renal collecting ducts, **Satavaptan** promotes aquaresis—the excretion of free water without a significant loss of electrolytes. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and eventual discontinuation of **Satavaptan**. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for its synthesis and characterization are provided. Visual diagrams of its signaling pathway and development logic are also included.

Discovery and Preclinical Development

Synthesis of Satavaptan (SR121463)

The chemical name for **Satavaptan** is 1-[4-(N-tert-butylcarbonyl)-2-methoxybenzene sulfonyl]-5-ethoxy-3-spiro-[4-(2-morpholinoethoxy)cyclohexane]indol-2-one.[1] The synthesis of **Satavaptan** is a complex, multi-step process. While a detailed, step-by-step protocol from the original discovery is not publicly available, a convergent total synthesis approach has been

described in the scientific literature. This method involves the preparation of key intermediates which are then combined to form the final compound.

Experimental Protocol: Convergent Synthesis of **Satavaptan**

This protocol is a representative summary based on published synthetic routes.

- **Step 1: Synthesis of the Substituted Benzenesulfonyl Chloride Intermediate.** This process starts from 3-hydroxybenzoic acid and involves regioselective sulfonation, O-methylation, and amidation to yield the sulfonyl chloride derivative.
- **Step 2: Synthesis of the Spiro-oxindole Intermediate.** This part of the synthesis begins with p-phenetidine and proceeds through the formation of an indolin-2-one. The spirocyclic cyclohexane moiety is introduced at the 3-position of the oxindole ring.
- **Step 3: Coupling of Intermediates.** The final step involves the N-acylation of the spiro-oxindole intermediate with the substituted benzenesulfonyl chloride in the presence of a base to yield **Satavaptan**.

Initial Screening and Pharmacological Profile

Satavaptan was identified as a potent and highly selective V2 receptor antagonist through a screening process that likely involved competitive radioligand binding assays.

Experimental Protocol: V2 Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like **Satavaptan** for the V2 receptor.

- **1. Membrane Preparation:**
 - Cell lines expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
 - The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
 - The membrane pellet is resuspended in an assay buffer and the protein concentration is determined.

- 2. Binding Assay:
 - The assay is typically performed in a 96-well plate format.
 - To each well, the following are added in order:
 - Assay buffer.
 - A fixed concentration of a radiolabeled V2 receptor agonist, such as [3H]-Arginine Vasopressin ([3H]-AVP).
 - Increasing concentrations of the unlabeled test compound (e.g., **Satavaptan**).
 - The prepared cell membranes.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled V2 receptor agonist.
- 3. Incubation and Filtration:
 - The plate is incubated to allow the binding to reach equilibrium.
 - The contents of each well are then rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
 - The filters are washed with ice-cold buffer to remove any unbound radioactivity.
- 4. Scintillation Counting and Data Analysis:
 - The filters are dried, and a scintillation cocktail is added.
 - The radioactivity on each filter is quantified using a scintillation counter.
 - The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Satavaptan demonstrated high affinity and selectivity for the V2 receptor.

Parameter	Value	Species
Ki (V2 Receptor)	1.42 nM	Rat
0.64 nM	Bovine	
4.1 nM	Human	
Selectivity	>100-fold higher for V2 vs. V1a, V1b, and Oxytocin receptors	Various

Table 1: Pharmacological Profile of **Satavaptan**

Preclinical In Vivo Studies

Preclinical studies in various animal models, primarily rats, were conducted to evaluate the in vivo efficacy and safety of **Satavaptan**. These studies demonstrated its potent aquaretic effects.

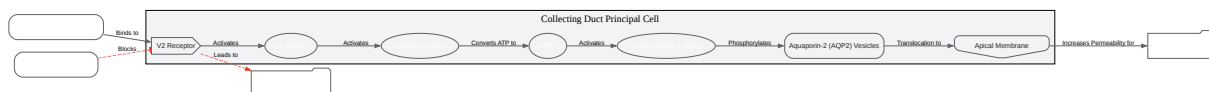
Animal Model	Administration Route	Dose Range	Observed Effects	Duration of Effect
Normally hydrated conscious rats	Intravenous	0.003 - 0.3 mg/kg	Dose-dependent increase in urine flow and decrease in urine osmolality.[2]	-
Normally hydrated conscious rats	Oral	0.03 - 10 mg/kg	Dose-dependent increase in urine flow and decrease in urine osmolality.[2]	6-24 hours at higher doses.[2]
Cirrhotic rats with ascites	Oral	Not specified	Increased urine flow rate, decreased urine osmolality, normalization of serum sodium.	-

Table 2: Summary of Preclinical In Vivo Studies of **Satavaptan**

Mechanism of Action and Signaling Pathway

Satavaptan exerts its therapeutic effect by acting as a competitive antagonist at the vasopressin V2 receptor, which is primarily located on the basolateral membrane of the principal cells of the renal collecting ducts.

Signaling Pathway of Vasopressin and its Antagonism by **Satavaptan**



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AVP Signaling and **Satavaptan**'s Antagonism

Under normal physiological conditions, arginine vasopressin (AVP) binds to the V2 receptor, activating a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels stored in intracellular vesicles. These phosphorylated vesicles then translocate and fuse with the apical membrane of the collecting duct cells, increasing water permeability and leading to water reabsorption from the filtrate back into the bloodstream.

Satavaptan, by competitively blocking the V2 receptor, prevents the binding of AVP and inhibits this entire signaling cascade. The lack of AQP2 translocation to the apical membrane results in decreased water reabsorption, leading to the excretion of large volumes of dilute urine, a process known as aquaresis. This increases serum sodium concentration and reduces fluid retention.

Clinical Development

Satavaptan underwent several clinical trials to evaluate its efficacy and safety in treating hyponatremia and ascites.

Phase II and III Trials in Hyponatremia

Clinical studies investigated **Satavaptan** in patients with euvolemic and hypervolemic hyponatremia, including those with SIADH and congestive heart failure (CHF).

Study	Patient Population	Dosage	Key Efficacy Endpoints	Results
DILIPO Study[1]	Dilutional hyponatremia (n=118, 90 with CHF)	25 mg/day, 50 mg/day vs. Placebo	Response rate (serum Na ⁺ ≥135 mmol/L or ≥5 mmol/L increase from baseline)	Response rate: 48.6% (25mg), 61.0% (50mg) vs. 26.8% (Placebo). Median time to response was shorter with Satavaptan.
SIADH Study	SIADH (n=34)	25 mg/day, 50 mg/day vs. Placebo	Responders (serum Na ⁺ normalized or ≥5 mmol/L increase)	Responders: 79% (25mg), 83% (50mg) vs. 13% (Placebo).

Table 3: Key Clinical Trials of **Satavaptan** in Hyponatremia

Phase II and III Trials in Ascites

Satavaptan was also evaluated for the management of ascites in patients with cirrhosis, both with and without hyponatremia.

Study	Patient Population	Dosage	Key Efficacy Endpoints	Results
Ginès et al. (2008)	Cirrhosis with ascites and hyponatremia (n=110)	5 mg, 12.5 mg, 25 mg/day vs. Placebo	Change in body weight, change in serum sodium	Dose-dependent reduction in body weight and increase in serum sodium.
Ginès et al. (2010)	Cirrhosis with recurrent ascites (n=151)	5 mg, 12.5 mg, 25 mg/day vs. Placebo	Time to first paracentesis, frequency of paracentesis	Median time to first paracentesis was longer with 5mg and 12.5mg doses. Frequency of paracentesis was significantly decreased in all Satavaptan groups.
Large Phase III Program (Wong et al., 2011)	Cirrhosis with uncomplicated or difficult-to-treat ascites (n=1200)	Not specified	Worsening of ascites, cumulative number of paracenteses	Satavaptan was not more effective than placebo in the primary endpoints.

Table 4: Key Clinical Trials of **Satavaptan** in Ascites

Safety and Tolerability

Across clinical trials, **Satavaptan** was generally well-tolerated. The most common adverse events were related to its mechanism of action.

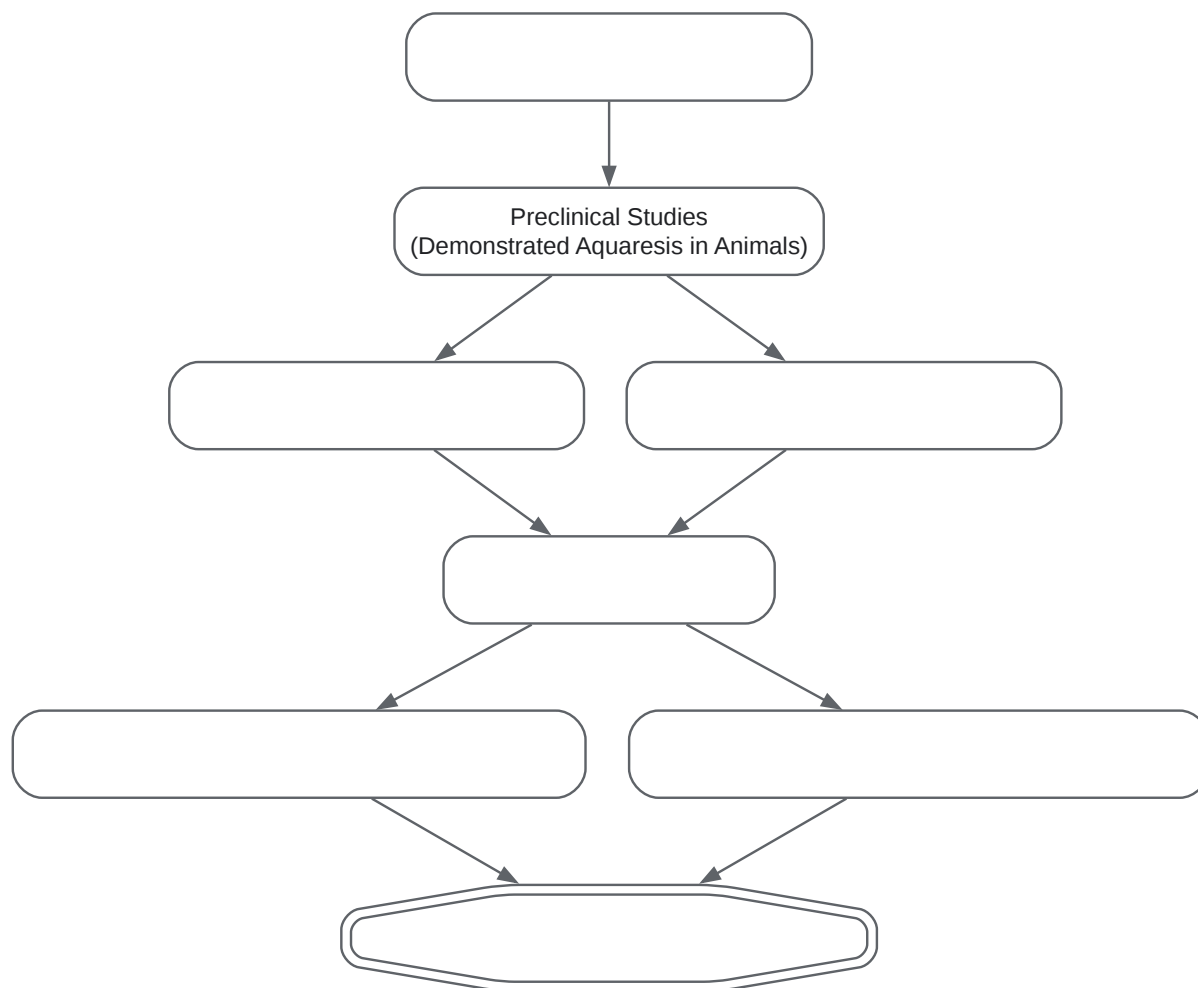
Adverse Event	Frequency	Notes
Thirst	More common with Satavaptan than placebo.	A predictable consequence of increased free water excretion.
Increased Serum Creatinine	More common with Satavaptan.	Potentially related to changes in renal hemodynamics.
Rapid Correction of Hyponatremia	Observed, particularly at higher doses (e.g., 50 mg/day).	A known risk with aquaretic agents.
Increased Mortality	In one large study in patients with difficult-to-treat ascites, a higher mortality rate was observed in the Satavaptan group compared to placebo.	The specific cause was not identified, but most deaths were due to complications of cirrhosis.

Table 5: Common Adverse Events Associated with **Satavaptan**

Discontinuation of Development

Despite promising early results in correcting hyponatremia and managing ascites, the development of **Satavaptan** was discontinued in 2009. The decision was influenced by the failure to meet primary endpoints in large Phase III trials for ascites and a concerning increase in mortality observed in one of these studies.

Logical Flow of **Satavaptan**'s Development and Discontinuation



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Satavaptan's Development Trajectory

Conclusion

Satavaptan (SR121463) represented a targeted therapeutic approach to managing water-retaining states by selectively antagonizing the vasopressin V2 receptor. Its development showcased a clear understanding of the underlying pathophysiology of hyponatremia and the potential of aquaresis as a treatment modality. While preclinical and early clinical studies demonstrated its efficacy, the ultimate failure to meet primary endpoints in large-scale trials and the emergence of safety concerns led to the discontinuation of its development. The story of **Satavaptan** provides valuable insights into the complexities of drug development, particularly the challenges of translating promising early-phase results into late-stage clinical success.

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